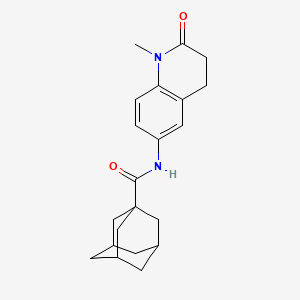![molecular formula C20H17NO2 B3017428 (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-55-0](/img/structure/B3017428.png)
(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound. The resulting double bond between the nitrogen and carbon atoms is known as an imine or azomethine linkage. These compounds are known for their diverse applications in various fields such as organic synthesis, catalysis, and materials science due to their ease of synthesis and structural versatility.
Synthesis Analysis
Molecular Structure Analysis
Schiff bases like (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one often exhibit planar geometries around the imine linkage due to the conjugation of the pi-electron system. This conjugation can also lead to interesting optical and electronic properties. The molecular structure can be further analyzed using spectroscopic methods such as NMR, IR, and UV-Vis, as well as X-ray crystallography, which provides detailed information about the interatomic distances and angles .
Chemical Reactions Analysis
Schiff bases are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with different metals. These complexes can exhibit catalytic activity in various reactions. Additionally, Schiff bases can undergo further chemical transformations, such as hydrogenation or reduction of the imine bond, or can be used as intermediates in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical properties of Schiff bases, such as melting points, solubility, and crystallinity, can vary widely depending on the substituents attached to the imine nitrogen and the aromatic rings. The chemical properties, such as reactivity and stability, are influenced by the electronic distribution within the molecule. The presence of electron-donating or withdrawing groups can significantly affect these properties. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the reactivity of the compound .
Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored various derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds related to (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one. These compounds exhibited significant antioxidant activity, outperforming even ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, showing promising results, especially against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Anti-inflammatory Activity
Research by Guruswamy and Jayarama (2020) on a closely related compound, (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one, revealed significant anti-inflammatory activity. In their study, this compound reduced paw thickness in Swiss albino rats, indicating potential as a novel anti-inflammatory agent (Guruswamy & Jayarama, 2020).
Electronic and Optical Properties
Nöll et al. (2007) investigated the electronic coupling in derivatives of 1,3-bis[di(4-methoxyphenyl)aminolazulene]. Their research provides insights into the electronic properties of compounds structurally related to (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one, highlighting their potential in electronic and optical applications (Nöll et al., 2007).
Catalytic and Chiral Applications
Huang et al. (2007) synthesized a key intermediate compound used in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, which has proven to be a potent chiral catalyst in certain chemical reactions. This highlights the relevance of structurally similar compounds in catalysis (Huang et al., 2007).
Neurotransmitter Reuptake Inhibition
Erichsen et al. (2010) conducted a study on 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101), which inhibits excitatory amino acid transporter 1 (EAAT1). This research demonstrates the potential of related compounds in modulating neurotransmitter reuptake, particularly in the context of central nervous system disorders (Erichsen et al., 2010).
Fluorescent Probing for β-Amyloid
Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a compound structurally related to (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates, indicating potential applications in Alzheimer’s disease diagnosis (Fa et al., 2015).
Antidiabetic Activity and Chemotherapeutic Potential
Barakat et al. (2015) synthesized and investigated (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one for potential therapeutic uses. Their findings suggest that such compounds may exhibit inhibitory activity against diabetes and also act as potential chemotherapeutic agents (Barakat et al., 2015).
properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-10-8-18(9-11-19)21-13-12-20(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-14,21H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBKOWQFJNTNNM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)
![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)
![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)
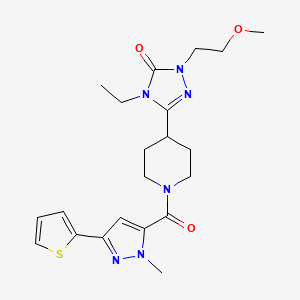
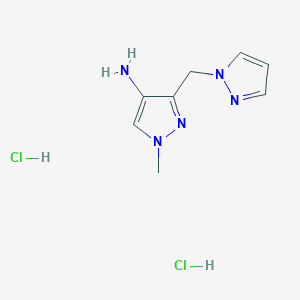
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)
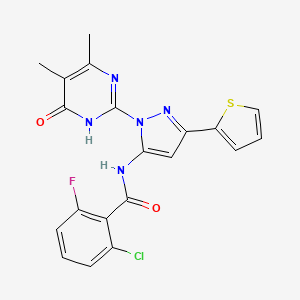
![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)
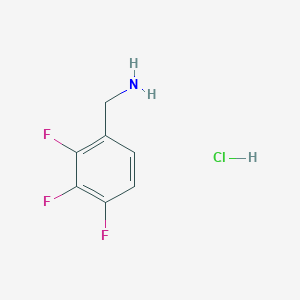
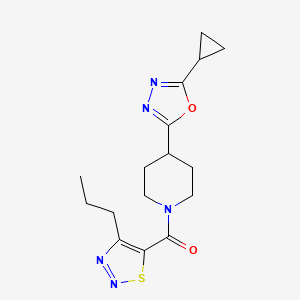
![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)

